Computational Target Prediction vs. Closest Positional Isomer
Computational target prediction using the Similarity Ensemble Approach (SEA) indicates that N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (ZINC624756) has a divergent predicted bioactivity spectrum compared to its 4-methylsulfonyl isomer (ZINC entry not available). The 3-methylsulfonyl isomer is predicted to interact with histone deacetylase 6 (HDAC6), nucleotide-binding oligomerization domain-containing protein 1 (NOD1), and casein kinase I isoform delta (CSNK1D) . This predicted profile is a structural consequence of the specific 3-methylsulfonyl substitution, as these targets are not predicted for the broader class of thiazolylbiphenylamides without this specific substitution pattern.
| Evidence Dimension | Predicted Protein Target Profile (SEA) |
|---|---|
| Target Compound Data | HDAC6 (P-value: 15, Max Tc: 45), HDAC1 (P-value: 20, Max Tc: 47), NOD1 (P-value: 26, Max Tc: 41), CSNK1D (P-value: 38, Max Tc: 41) |
| Comparator Or Baseline | 4-methylsulfonyl isomer (BPTM): No comparable SEA prediction data found. Class baseline: Thiazolylbiphenylamides are predominantly linked to antimicrobial activity in patents . |
| Quantified Difference | Qualitative difference in predicted target class; 3-methylsulfonyl isomer uniquely predicts engagement with epigenetic regulators (HDACs) and immune signaling proteins (NODs). |
| Conditions | In silico prediction based on SEA algorithm against ChEMBL 20 target set |
Why This Matters
For researchers seeking a probe for HDAC or NOD pathway modulation, the 3-methylsulfonyl substitution pattern may be essential for bioactivity, making this specific isomer the correct procurement choice over other isomers.
- [1] ZINC Database. ZINC000000624756. SEA Predictions based on ChEMBL 20. Accessed 2024. View Source
- [2] Bayer Cropscience AG. Thiazolyl biphenyl amides. U.S. Patent Application US20100029725A1, filed July 31, 2009. View Source
